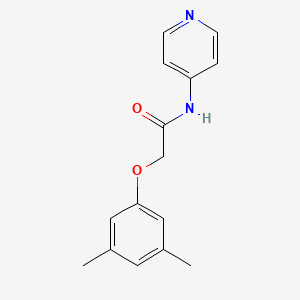![molecular formula C15H19N3O B7595560 2-[(Quinoxalin-2-ylamino)methyl]cyclohexan-1-ol](/img/structure/B7595560.png)
2-[(Quinoxalin-2-ylamino)methyl]cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Quinoxalin-2-ylamino)methyl]cyclohexan-1-ol is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various areas of research, including cancer treatment, neuroprotection, and cardiovascular disease.
Mécanisme D'action
The mechanism of action of 2-[(Quinoxalin-2-ylamino)methyl]cyclohexan-1-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is critical for DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of various kinases and transcription factors that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-[(Quinoxalin-2-ylamino)methyl]cyclohexan-1-ol has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxic and neuroprotective effects, this compound has been shown to have anti-inflammatory and antioxidant properties. Additionally, this compound has been shown to have cardioprotective effects in animal models of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(Quinoxalin-2-ylamino)methyl]cyclohexan-1-ol in lab experiments is its versatility. This compound has been shown to have a range of effects in different areas of research, making it a valuable tool for scientists studying various diseases and conditions. However, the synthesis of this compound is complex and requires specialized equipment and expertise, which may limit its availability to some researchers.
Orientations Futures
There are many potential future directions for research on 2-[(Quinoxalin-2-ylamino)methyl]cyclohexan-1-ol. One area of research that holds promise is the development of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development. Finally, research is needed to optimize the synthesis of this compound and to develop more efficient and cost-effective methods for its production.
Méthodes De Synthèse
The synthesis of 2-[(Quinoxalin-2-ylamino)methyl]cyclohexan-1-ol involves a multi-step process that requires specialized equipment and expertise. The synthesis begins with the preparation of quinoxaline-2-carboxaldehyde, which is then reacted with cyclohexanone to form the intermediate product. The final product is obtained by reacting the intermediate with hydroxylamine hydrochloride and sodium cyanoborohydride.
Applications De Recherche Scientifique
2-[(Quinoxalin-2-ylamino)methyl]cyclohexan-1-ol has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in cancer treatment, where this compound has shown cytotoxic effects on various cancer cell lines. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-[(quinoxalin-2-ylamino)methyl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-14-8-4-1-5-11(14)9-17-15-10-16-12-6-2-3-7-13(12)18-15/h2-3,6-7,10-11,14,19H,1,4-5,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMERDZLFKBYIPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CNC2=NC3=CC=CC=C3N=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Quinoxalin-2-ylamino)methyl]cyclohexan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide](/img/structure/B7595490.png)
![N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7595495.png)


![N-ethylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7595506.png)
![N-[2-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]ethyl]methanesulfonamide](/img/structure/B7595515.png)
![N-(2,3-dihydro-1H-inden-1-yl)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B7595520.png)
![7-Bicyclo[4.2.0]octa-1,3,5-trienyl-(4-methylpiperazin-1-yl)methanone](/img/structure/B7595526.png)

![2-[(Pyrazin-2-ylamino)methyl]cyclohexan-1-ol](/img/structure/B7595535.png)
![N-cyclopentyl-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B7595549.png)
![N-[(2-hydroxycyclohexyl)methyl]-5-methylthiophene-2-sulfonamide](/img/structure/B7595556.png)
![3-[(4-Chloro-2-methylphenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595573.png)
![3-[(4-Chloro-2-fluorophenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595577.png)